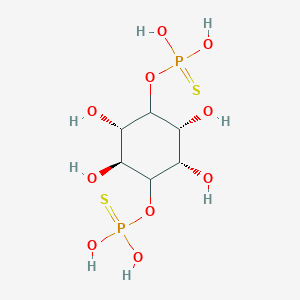

myo-Inositol 1,4-bisphosphothioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

U-89232は、心臓選択的ATP感受性カリウム(KATP)チャネルの開口薬として知られている化学化合物です。これは、別のKATPチャネル開口薬であるクロマカリムの誘導体です。 この化合物は、特に心筋虚血時の梗塞サイズを減少させることにおける心臓保護効果の可能性について研究されてきました .

準備方法

合成経路と反応条件: U-89232は、クロマカリムから始まる一連の化学反応によって合成されます。 反応条件には、通常、目的の生成物の形成を促進するために有機溶媒と触媒の使用が含まれます .

工業生産方法: U-89232の工業生産には、ラボでの合成プロセスをスケールアップすることが含まれます。これには、化合物の高収率と高純度を確保するために、反応条件を最適化することが含まれます。 このプロセスには、目的の品質を達成するために、再結晶やクロマトグラフィーなどの複数の精製ステップが含まれる場合があります .

反応の種類:

酸化: U-89232は、特にシアノグアニジン基で酸化反応を起こす可能性があります。

還元: この化合物は、特定の条件下で還元することもでき、異なる誘導体の形成につながります。

置換: U-89232は、分子の官能基が他の基に置き換えられる置換反応に参加することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンや求核剤などの試薬が置換反応で使用されます。

形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化誘導体の形成につながる可能性があり、還元はU-89232の還元型を生成する可能性があります .

4. 科学研究への応用

U-89232は、次のものを含む、幅広い科学研究への応用があります。

化学: KATPチャネルの特性と機能を研究するためのツール化合物として使用されます。

生物学: カリウムイオン輸送を含む細胞プロセスへの影響について調査されています。

医学: 特に心筋梗塞のサイズを減少させることに重点を置いて、心臓血管疾患の治療における潜在的な治療効果について探求されています。

科学的研究の応用

U-89232 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the properties and functions of KATP channels.

Biology: Investigated for its effects on cellular processes involving potassium ion transport.

Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, particularly in reducing myocardial infarct size.

Industry: Utilized in the development of new drugs targeting KATP channels

作用機序

U-89232は、心臓細胞のATP感受性カリウムチャネルを開くことによってその効果を発揮します。この作用は細胞膜の過分極につながり、カルシウム流入を減少させ、最終的に心筋収縮力を低下させます。 この化合物の心臓保護効果は、細胞の恒常性を維持することによって、虚血イベント中の梗塞サイズを減少させる能力に起因しています .

類似の化合物:

クロマカリム: U-89232の親化合物であり、KATPチャネル開口薬でもあります。

ピナシジル: 血管拡張作用と抗虚血作用が類似した別のKATPチャネル開口薬です。

グリベンクラミド: KATPチャネル開口薬の効果を研究するために使用されるKATPチャネル遮断薬です。

U-89232の独自性: U-89232は、心臓選択性、つまり心臓のKATPチャネルを特異的に標的とし、他のタイプのカリウムチャネルには有意な影響を与えないという点でユニークです。 この選択性は、心臓生理学の研究と心臓保護療法の開発のための貴重なツールになります .

類似化合物との比較

Cromakalim: The parent compound of U-89232, also a KATP channel opener.

Pinacidil: Another KATP channel opener with similar vasodilatory and anti-ischemic properties.

Glibenclamide: A KATP channel blocker used to study the effects of KATP channel openers.

Uniqueness of U-89232: U-89232 is unique in its cardioselectivity, meaning it specifically targets cardiac KATP channels without significantly affecting other types of potassium channels. This selectivity makes it a valuable tool for studying cardiac physiology and developing cardioprotective therapies .

特性

CAS番号 |

118628-30-1 |

|---|---|

分子式 |

C6H14O10P2S2 |

分子量 |

372.3 g/mol |

IUPAC名 |

(1S,2S,4R,5S)-3,6-bis(dihydroxyphosphinothioyloxy)cyclohexane-1,2,4,5-tetrol |

InChI |

InChI=1S/C6H14O10P2S2/c7-1-2(8)6(16-18(13,14)20)4(10)3(9)5(1)15-17(11,12)19/h1-10H,(H2,11,12,19)(H2,13,14,20)/t1-,2-,3-,4+,5?,6?/m0/s1 |

InChIキー |

OPMBHBIGYSHUBJ-OHMVJDTGSA-N |

SMILES |

C1(C(C(C(C(C1OP(=S)(O)O)O)O)OP(=S)(O)O)O)O |

異性体SMILES |

[C@H]1([C@@H](C([C@H]([C@@H](C1OP(=S)(O)O)O)O)OP(=S)(O)O)O)O |

正規SMILES |

C1(C(C(C(C(C1OP(=S)(O)O)O)O)OP(=S)(O)O)O)O |

同義語 |

I-1,4-BPS inositol 1,4-bisphosphorothioate myo-inositol 1,4-bisphosphothioate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B55926.png)

![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B55927.png)

![[(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B55934.png)

![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)

![2,8,14,20-Tetrapentylcalixresorc[4]arene](/img/structure/B55937.png)